molecular formula C10H9NO4 B13639702 5-Methyl-3-(5-methylfuran-2-yl)isoxazole-4-carboxylic Acid

5-Methyl-3-(5-methylfuran-2-yl)isoxazole-4-carboxylic Acid

Cat. No.: B13639702
M. Wt: 207.18 g/mol
InChI Key: MBCPYVAGUMXKAY-UHFFFAOYSA-N
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Description

5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a furan ring and an oxazole ring, both of which are heterocyclic structures containing oxygen and nitrogen atoms, respectively. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Oxazole Ring: The oxazole ring is usually formed by the cyclization of α-hydroxy ketones with amides or nitriles under acidic or basic conditions.

    Coupling of the Rings: The furan and oxazole rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing reactants through a series of reactors.

    Catalytic Processes: The use of catalysts can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted oxazoles.

Scientific Research Applications

5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 2(5H)-Furanone, 5-methyl-

Uniqueness

5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of furan and oxazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H9NO4/c1-5-3-4-7(14-5)9-8(10(12)13)6(2)15-11-9/h3-4H,1-2H3,(H,12,13)

InChI Key

MBCPYVAGUMXKAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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